molecular formula C11H17N3O3S B14383176 4-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]morpholine CAS No. 89587-88-2

4-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]morpholine

Katalognummer: B14383176
CAS-Nummer: 89587-88-2
Molekulargewicht: 271.34 g/mol
InChI-Schlüssel: LASGGSLMLSVPAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]morpholine is a heterocyclic compound that contains both a pyrimidine ring and a morpholine ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of methoxy and methylsulfanyl groups on the pyrimidine ring can influence its chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]morpholine can be achieved through several synthetic routes. One common method involves the oxidation of 2-methylthio-4,6-dimethoxypyrimidine . This oxidation can be carried out using various oxidizing agents under controlled conditions to yield the desired product.

Another approach involves the microwave-assisted preparation of 4,6-dimethoxy-N-methylpyrimidin-2-amine by reacting 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine with methylamine . This method offers the advantage of shorter reaction times and higher yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide under appropriate conditions.

    Substitution: The methoxy groups on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time need to be optimized for each specific reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]morpholine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets and pathways. The presence of the pyrimidine ring allows it to interact with nucleic acids and proteins, potentially inhibiting enzyme activity or modulating receptor function. The methoxy and methylsulfanyl groups can influence its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the combination of the pyrimidine and morpholine rings, along with the specific substitution pattern on the pyrimidine ring. This unique structure can impart distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

89587-88-2

Molekularformel

C11H17N3O3S

Molekulargewicht

271.34 g/mol

IUPAC-Name

4-(2,6-dimethoxy-5-methylsulfanylpyrimidin-4-yl)morpholine

InChI

InChI=1S/C11H17N3O3S/c1-15-10-8(18-3)9(12-11(13-10)16-2)14-4-6-17-7-5-14/h4-7H2,1-3H3

InChI-Schlüssel

LASGGSLMLSVPAS-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC(=NC(=C1SC)N2CCOCC2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.